N-acetyl-N-(2-oxopropyl)acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetyl-N-(2-oxopropyl)acetamide can be synthesized through several methods. One common synthetic route involves the reaction of acetic anhydride with N-(2-oxopropyl)amine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N-(2-oxopropyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products under specific conditions.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-acetyl-N-(2-oxopropyl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-acetyl-N-(2-oxopropyl)acetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-acetyl-N-(2-oxopropyl)acetamide include:
- N-acetyl-N-(2-oxopropyl)amine
- N-acetyl-N-(2-oxopropyl)ethanamide
- N-acetyl-N-(2-oxopropyl)propionamide
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly useful in certain scientific and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-acetyl-N-(2-oxopropyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)4-8(6(2)10)7(3)11/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOFSANZTWTSKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN(C(=O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483491 | |
Record name | N-acetyl-N-(2-oxopropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51862-97-6 | |
Record name | N-acetyl-N-(2-oxopropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.